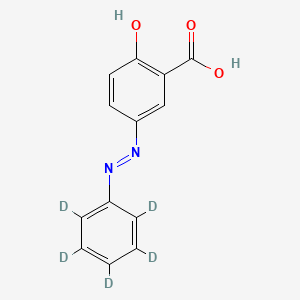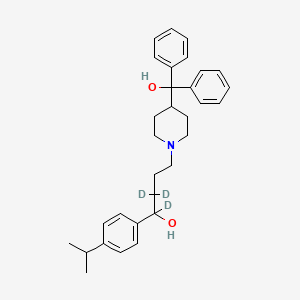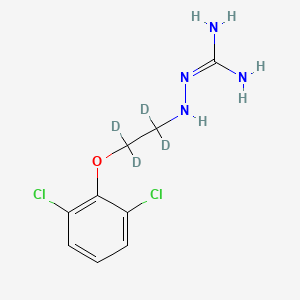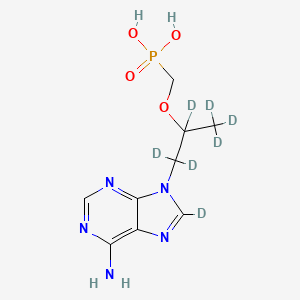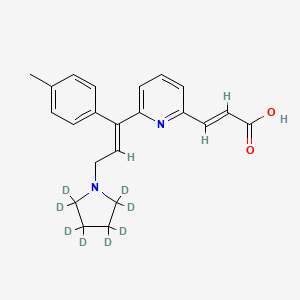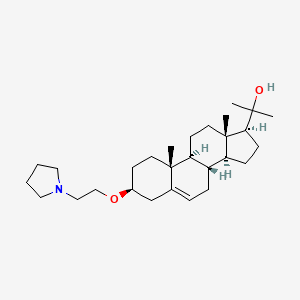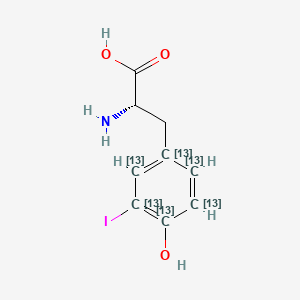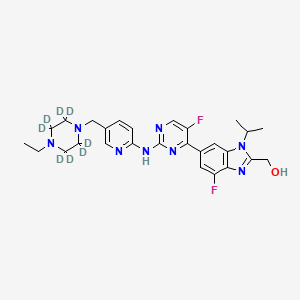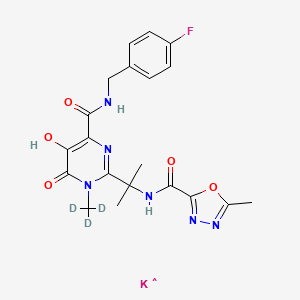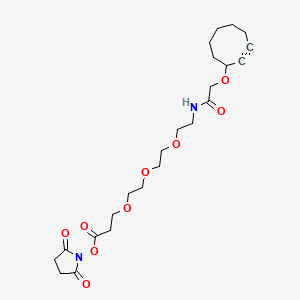
9-Methylharmine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylharmine-d6 is a deuterated derivative of 9-Methylharmine, an indole alkaloid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The molecular formula of this compound is C14H8D6N2O, and it has a molecular weight of 232.31 .
Vorbereitungsmethoden
The synthesis of 9-Methylharmine-d6 involves the incorporation of deuterium atoms into the 9-Methylharmine molecule. One common method for synthesizing deuterated compounds is the use of deuterated reagents in the reaction process. For instance, 9-Methylharmine can be deuterated using deuterated methanol (CD3OD) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.
Industrial production methods for this compound are not well-documented, but they likely involve similar deuteration techniques on a larger scale. The process would require careful control of reaction conditions to ensure high purity and yield of the deuterated product.
Analyse Chemischer Reaktionen
9-Methylharmine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield a variety of oxidized derivatives, while reduction could produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
9-Methylharmine-d6 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of 9-Methylharmine-d6 involves its interaction with molecular targets and pathways within biological systems. As an indole alkaloid, it can interact with various enzymes and receptors, potentially influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to DNA damage and repair .
Vergleich Mit ähnlichen Verbindungen
9-Methylharmine-d6 can be compared with other similar compounds, such as:
Harmine: A naturally occurring β-carboline alkaloid with similar biological activities.
Harmaline: Another β-carboline alkaloid with psychoactive properties.
Harman: A β-carboline alkaloid found in various plants and foods.
Peganine: An alkaloid with potential therapeutic effects.
What sets this compound apart from these compounds is its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling .
Eigenschaften
Molekularformel |
C14H14N2O |
|---|---|
Molekulargewicht |
232.31 g/mol |
IUPAC-Name |
1-methyl-7-(trideuteriomethoxy)-9-(trideuteriomethyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3/i2D3,3D3 |
InChI-Schlüssel |
LJQLTQRHIJBENP-XERRXZQWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=C(C=CC(=C2)OC([2H])([2H])[2H])C3=C1C(=NC=C3)C |
Kanonische SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


